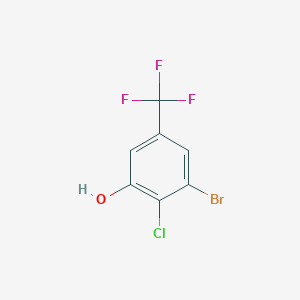

3-Bromo-2-chloro-5-(trifluoromethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-5-(trifluoromethyl)phenol is a chemical compound with the empirical formula C7H4BrF3O. It has a molecular weight of 241.01 . It is typically available in solid form .

Molecular Structure Analysis

The SMILES string of this compound is OC1=CC(Br)=CC(C(F)(F)F)=C1 . This indicates that the compound has a phenol group (OH) and a trifluoromethyl group (CF3) attached to a benzene ring, which also carries a bromine atom .Physical And Chemical Properties Analysis

3-Bromo-5-(trifluoromethyl)phenol is a solid compound . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available data.Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 3-Bromo-2-chloro-5-(trifluoromethyl)phenol, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are likely used to treat or prevent diseases in animals.

Synthesis of Active Ingredients

3-Bromo-2-chloro-5-(trifluoromethyl)phenol can be used in the synthesis of active ingredients in agrochemical and pharmaceutical products . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these products .

Suzuki-Miyaura Coupling Reaction

3-Bromophenol, which is structurally similar to 3-Bromo-2-chloro-5-(trifluoromethyl)phenol, is used for Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryl compounds.

Synthesis of Multi-Halogenated Alkenes

3-Bromo-2-chloro-5-(trifluoromethyl)phenol can potentially be used in the synthesis of multi-halogenated alkenes . These compounds have potential applications in organic chemistry, such as in Suzuki–Miyaura or Sonogashira cross-coupling reactions .

Synthesis of Fluazinam

2,3,5-DCTF, a derivative of TFMP, is utilized in the synthesis of fluazinam . Fluazinam is a fungicide used in agriculture .

Development of Fluorinated Organic Chemicals

The development of organic compounds containing fluorine has been made possible by compounds like 3-Bromo-2-chloro-5-(trifluoromethyl)phenol . These fluorinated organic chemicals are becoming an increasingly important research topic .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation .

Biochemical Pathways

It’s plausible that the compound could influence pathways related to carbon–carbon bond formation, given its potential use in suzuki–miyaura cross-coupling reactions .

Result of Action

Given its potential use in suzuki–miyaura cross-coupling reactions, it may facilitate the formation of carbon–carbon bonds .

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-5-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGMEXJBBKYUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-5-(trifluoromethyl)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B2820326.png)

![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2820334.png)

![1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B2820335.png)

![3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2820336.png)

![Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2820337.png)